7-chloro-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline
Overview
Description
7-chloro-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes to form Schiff bases . Another approach involves the use of ultrasound irradiation to facilitate the click synthesis of 7-chloroquinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles to replace the chlorine atom.
Oxidation and Reduction: Potential for oxidation of the methyl group or reduction of the quinoline ring.
Condensation Reactions: Formation of Schiff bases with aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols under basic conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Condensation: Aromatic or heteroaromatic aldehydes under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, Schiff bases, and oxidized or reduced forms of the original compound .
Scientific Research Applications
7-chloro-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antimalarial properties.
Industry: Utilized in the synthesis of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline involves its interaction with biological targets such as enzymes and receptors. The compound’s quinoline core is known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline structure.
Piperaquine: Another antimalarial agent with a piperazine moiety.
Bedaquiline: A quinoline-based drug used for the treatment of multidrug-resistant tuberculosis.
Uniqueness
7-chloro-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperazine ring and a phenylprop-2-enyl group makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
7-chloro-4-methyl-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3/c1-18-16-23(25-22-17-20(24)9-10-21(18)22)27-14-12-26(13-15-27)11-5-8-19-6-3-2-4-7-19/h2-10,16-17H,11-15H2,1H3/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCGJCYOAKCVAE-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)CC=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C=CC(=C2)Cl)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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